molecular formula C12H18N2O2 B1353190 4-(2-Morpholinoethoxy)aniline CAS No. 52481-41-1

4-(2-Morpholinoethoxy)aniline

Cat. No.: B1353190
CAS No.: 52481-41-1
M. Wt: 222.28 g/mol
InChI Key: ZHFFNLQQANCJEQ-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)aniline is a chemical compound with the molecular formula C12H18N2O2. It belongs to the class of anilines and is characterized by the presence of a morpholine ring attached to an aniline moiety through an ethoxy linker. This compound is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholinoethoxy)aniline typically involves the reaction of 4-chloroaniline with 2-(morpholino)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Morpholinoethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into the corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(2-Morpholinoethoxy)aniline has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research on its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring plays a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

  • 4-(2-Morpholin-4-ylethoxy)aniline
  • 4-(2-Morpholin-4-yl-ethoxy-phenylamine)
  • 4-(2-Morpholin-4-yl ethoxy aniline)

Uniqueness: 4-(2-Morpholinoethoxy)aniline is unique due to its specific structural features, such as the presence of both morpholine and aniline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFNLQQANCJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424482
Record name 4-[2-(Morpholin-4-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52481-41-1
Record name 4-[2-(Morpholin-4-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Morpholinoethoxy)aniline
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Synthesis routes and methods I

Procedure details

4-(2-Chloro-ethyl)-morpholine hydrochloride (4.2 g, 22 mmol, 1.2 equiv) is added in one portion to a mixture of 4-aminophenol (2 g, 18.3 mmol) and finely powdered sodium hydroxide (1.87 g, 45.8 mmol, 2.5 equiv) in DMF (32 mL), under an argon atmosphere. The reaction mixture is stirred for 23.5 h at RT. The resulting dark suspension is filtered. The filtrate is diluted with DCM (200 ml) and washed with brine (2×60 mL). The organic phase is dried (sodium sulfate), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/EtOH, 95:5→7:3) provides the title compound as a yellow-brown solid: API-MS: 223.2 [MH]+; TLC: Rf=0.31 (DCM/EtOH, 9:1).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-[2-(4-nitro-phenoxy)-ethyl]-morpholine (3.2 g, 13 mmol) and 5% Pd—C (0.3 g) in ethyl acetate (70 mL) was hydrogenated under 50 psi hydrogen for 20 hours. The mixture was filtered through Celite, and the filtrate was evaporated in vacuo, providing 2.0 g, in 72% yield; 1H NMR (CDCl3) δ 2.57 (t, J=4.6 Hz, 4H), 2.77 (t, J=5.8 Hz, 2H), 3.74 (t, J=4.6 Hz, 4H), 4.04 (t, J=5.8 Hz, 2H), 6.63 (d, J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

8.1 g (32 mMol) of 4-[2-(4-Nitro-phenoxy)-ethyl]-morpholine is dissolved in 100 mL of ethanol and subjected to catalytic hydration at rt using 681 mg of Pd/C. After filtration trough HYFLO and removal of the solvent under reduced pressure, the crude product is purified by bulb-to-bulb distillation (0.13 mbar: 200° C.) to obtain 4-(2-morpholin-4-yl-ethoxy)-phenylamine. Title compound: ES-MS: 223 [M+H]+; single peak at tR=3 min (System 2).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
681 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Into a Round bottom flask, [A] 4-[2-(4-Nitro-phenoxy)-ethyl]-morpholine (3.70 g, 0.0147 mol), 10% Pd/C (10:90, Palladium:carbon black, 1.6 g, 0.0015 mol), and Ethanol (100 mL, 2 mol) were added. The mixture was evacuated under house vacuum and charged with a hydrogen balloon (3×). The reaction was stirred at room temperature under an atmosphere of Hydrogen via a balloon. The solid was filtered. The solvent was removed under vacuum to give 4-(2-Morpholin-4-yl-ethoxy)-phenylamine a white solid (3.00 g, 92%). NMR 1H (DSMO-d6)-6.63 (dd, 1H, J=1.92, 4.76 Hz), 6.49 (dd, 2H, J=1.97, 4.72 Hz), 4.52 (bs, 2H), 3.91 (t, 2H, J=5.84 Hz), 3.56 (t, 4H, J=4.60 Hz), 2.60 (t, 2H, J=4.580 Hz), 2.47 (t, 4H, J=4.48 Hz)
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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